
Sulindac sulfide-acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac sulfide-acyl-b-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C26H25FO8S and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of Sulindac Sulfide-acyl-b-D-glucuronide are the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .
Mode of Action
This compound is believed to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This disruption can affect various downstream effects, as prostaglandins play a role in a variety of physiological processes, including inflammation and pain sensation .
Pharmacokinetics
This compound is a prodrug that is metabolized in the body to produce an active sulfide compound . This metabolite undergoes enterohepatic circulation, which helps maintain constant blood levels of the compound . The compound and its metabolites are primarily excreted in the urine, with a small amount of the sulfide metabolite also being eliminated in the urine .
Result of Action
The result of the action of this compound is a decrease in the synthesis of prostaglandins, leading to reduced inflammation and pain . This makes it effective as a non-steroidal anti-inflammatory drug (NSAID), used in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s action can be affected by the patient’s liver function, as the drug is metabolized in the liver to produce the active sulfide compound .
生化学分析
Biochemical Properties
Sulindac Sulfide Acyl-β-D-Glucuronide is known for its potential in studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis. It impedes prostaglandin synthesis, conferring anti-inflammatory attributes.
Cellular Effects
It is known to be an effective non-steroidal anti-inflammatory agent.
Molecular Mechanism
It is thought to primarily mediate its action by inhibiting prostaglandin synthesis .
生物活性
Sulindac sulfide-acyl-β-D-glucuronide is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. This compound has garnered attention for its biological activities, particularly in relation to cancer therapy and its metabolic pathways. This article provides a comprehensive overview of the biological activity of sulindac sulfide-acyl-β-D-glucuronide, supported by data tables and relevant research findings.
Overview of Sulindac and Its Metabolites
Sulindac is known for its anti-inflammatory properties and has been investigated for its potential anticancer effects. The metabolism of sulindac leads to several active metabolites, including sulindac sulfide (SSide) and sulindac sulfone (SSone), both of which exhibit distinct biological activities. Sulindac sulfide-acyl-β-D-glucuronide is formed through the conjugation of sulindac sulfide with glucuronic acid, enhancing its solubility and facilitating excretion.
Metabolic Pathways
The metabolism of sulindac involves various enzymatic processes, primarily mediated by cytochrome P450 enzymes. The reduction of sulindac to SSide is catalyzed by methionine sulfoxide reductase (Msr), while further oxidation leads to SSone. The glucuronidation process enhances the pharmacokinetic profile of these metabolites, influencing their bioavailability and therapeutic efficacy.
Table 1: Metabolites of Sulindac
Metabolite | Activity | Formation Pathway |
---|---|---|
Sulindac | Anti-inflammatory | Direct administration |
Sulindac Sulfide | Anticancer activity | Reduction by Msr |
Sulindac Sulfone | Inactive metabolite | Oxidation by cytochrome P450 |
Sulindac Sulfide-Acyl-β-D-Glucuronide | Enhanced solubility and excretion | Glucuronidation of SSide |
Anticancer Effects
Recent studies indicate that sulindac and its metabolites, including sulindac sulfide-acyl-β-D-glucuronide, sensitize cancer cells to oxidative stress, leading to increased apoptosis. Research has shown that these compounds can induce the production of reactive oxygen species (ROS) in cancer cells while protecting normal cells from oxidative damage. This selective cytotoxicity presents a promising avenue for cancer therapy.
Case Study: A study on lung cancer cells demonstrated that exposure to sulindac sulfide enhanced cell death when combined with oxidative agents, while normal lung cells showed increased resistance under similar conditions .
Hepatotoxicity Concerns
Despite its therapeutic potential, sulindac has been linked to hepatotoxicity. Research indicates that co-administration with inflammatory agents like lipopolysaccharides can exacerbate liver injury due to elevated tumor necrosis factor-alpha (TNF-α) levels. In vitro studies revealed that TNF-α significantly increased the hepatotoxic effects of sulindac sulfide in primary hepatocytes .
Pharmacokinetics
The pharmacokinetic properties of sulindac sulfide-acyl-β-D-glucuronide are crucial for understanding its therapeutic window. Studies indicate that this metabolite is rapidly absorbed and extensively distributed in tissues. Its formation through glucuronidation not only increases solubility but also affects the duration of action in the body.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
C_max (Sulindac) | 234 µM |
T_max (Sulindac) | 2 hours |
Half-life (SSone) | 19.9 hours |
Bioavailability | Enhanced via glucuronidation |
Q & A
Basic Research Questions
Q. How is Sulindac sulfide-acyl-β-D-glucuronide structurally characterized in pharmacological studies?
Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm the glucuronide conjugation site (acyl-β-D-linkage) and molecular formula (C₂₆H₂₅FO₉S, MW 532.53 g/mol) . Analytical techniques like reversed-phase HPLC coupled with UV detection are used to quantify the metabolite in biological matrices, with validation parameters including retention time consistency and purity >95% .
Q. What metabolic pathways involve Sulindac sulfide-acyl-β-D-glucuronide, and how are they quantified?
Methodological Answer: The compound is a Phase II metabolite formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of sulindac sulfide. Quantification involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to account for matrix effects. Population pharmacokinetic models, such as visual predictive checks (VPCs), are used to analyze inter-individual variability in glucuronidation rates .
Q. What in vitro models are used to study Sulindac sulfide-acyl-β-D-glucuronide’s stability and bioactivity?
Methodological Answer: Stability studies use simulated gastric/intestinal fluids (e.g., SGF/SIF at pH 1.2–6.8) and human liver microsomes to assess enzymatic hydrolysis. Bioactivity assays in cancer cell lines (e.g., HT-29 colorectal or MCF-7 breast cancer cells) employ dose-response curves (20–80 µM) with proliferation inhibition measured via CCK-8 assays and apoptosis via Hoechst 33258 staining .
Advanced Research Questions
Q. How do researchers differentiate between the chemopreventive activities of Sulindac sulfide and its glucuronide metabolite in vivo?
Methodological Answer: Comparative studies use Apc<sup>Min/+</sup> mice treated with sulindac sulfide alone versus co-administered with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to block metabolite hydrolysis. Tumor burden reduction is quantified via LCM-isolated adenoma RNA sequencing to identify transcriptomic changes specific to the glucuronide’s anti-inflammatory effects .
Q. What experimental strategies resolve contradictions in reported synergistic effects between Sulindac sulfide-acyl-β-D-glucuronide and chemotherapeutics?
Methodological Answer: Isobologram analysis and the median effect method (Chou-Talalay) are applied to distinguish synergistic (combination index <1) versus additive interactions. For example, sulindac sulfide enhances 5-FU cytotoxicity in HT-29 cells but shows antagonism at high Fa (fraction affected) values, requiring dose-ratio optimization to minimize off-target effects .
Q. How do researchers address interspecies variability in glucuronide metabolite pharmacokinetics?
Methodological Answer: Allometric scaling from rodent models (e.g., Sprague-Dawley rats) to humans incorporates enzyme kinetic data (Vmax, Km) from recombinant UGT isoforms. Physiologically based pharmacokinetic (PBPK) modeling predicts systemic exposure, with validation against clinical plasma concentration-time profiles .
Q. What mechanisms explain the reduced gastrointestinal toxicity of Sulindac sulfide-acyl-β-D-glucuronide compared to its parent compound?
Methodological Answer: Mechanistic studies compare cyclooxygenase (COX)-1/2 inhibition ratios (IC50) and reactive oxygen species (ROS) generation in gastric epithelial cells. The glucuronide’s lower COX-1 affinity (10-fold higher IC50 vs. sulindac sulfide) and antioxidant properties (attenuated VPA-induced oxidative stress in cortical neurons) contribute to improved safety profiles .
Q. Data Analysis and Experimental Design
Q. What statistical methods are used to validate transcriptomic changes induced by Sulindac sulfide-acyl-β-D-glucuronide in tumor models?
Methodological Answer: RNA-seq data from LCM-captured adenoma cells are analyzed via DESeq2 for differential expression, with false discovery rate (FDR) correction (padj <0.05). Pathway enrichment (e.g., KEGG, GO) identifies Wnt/β-catenin suppression and PPARγ activation as key mechanisms, validated by qRT-PCR and immunohistochemistry .
Q. How are oxidative stress parameters quantified in neuroprotection studies involving this metabolite?
Methodological Answer: Cortical neuron cultures exposed to valproic acid (VPA) are assessed for glutathione (GSH) depletion (DTNB assay), lipid peroxidation (malondialdehyde levels via TBARS), and mitochondrial ROS (MitoSOX fluorescence). Sulindac sulfide-acyl-β-D-glucuronide’s efficacy is benchmarked against N-acetylcysteine (NAC) .
Q. What in silico approaches predict the metabolite’s interactions with drug transporters (e.g., MRP2, BCRP)?
Methodological Answer: Molecular docking (AutoDock Vina) simulates binding affinities to transporter binding pockets (PDB IDs: 5UZU for MRP2). Membrane permeability assays (Caco-2 monolayers) with/without transporter inhibitors (e.g., MK-571 for MRP2) confirm efflux ratios and biliary excretion potential .
特性
CAS番号 |
59973-78-3 |
---|---|
分子式 |
C26H25FO8S |
分子量 |
516.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+/m0/s1 |
InChIキー |
FWLAXSAVBCVJBU-UBTHQZBOSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同義語 |
β-D-Glucopyranuronic Acid (Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetate]; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。